Methyl4-hydroxy-2-piperidinecarboxylate

Description

Methyl 4-hydroxypiperidine-2-carboxylate (CAS: 144913-66-6) is a piperidine derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol. This compound features a hydroxyl group at the 4-position and a methyl ester at the 2-position of the piperidine ring. It is widely used as a synthetic intermediate in medicinal chemistry due to its versatility in forming chiral centers and functionalized heterocycles . Its structural flexibility allows for modifications that enhance pharmacological properties, such as solubility and bioavailability.

Properties

IUPAC Name |

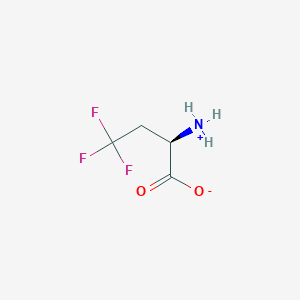

(2R)-2-azaniumyl-4,4,4-trifluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPCXCOPDSEKQT-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])[NH3+])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120200-07-9 | |

| Record name | (2R)-2-Amino-4,4,4-trifluorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120200-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a comparative analysis of methyl 4-hydroxypiperidine-2-carboxylate with its analogs, focusing on stereochemistry, substituent effects, and applications:

Stereochemical Variations

The stereochemistry of methyl 4-hydroxypiperidine-2-carboxylate significantly influences its physicochemical and biological properties. For example:

- The (2R,4S) hydrochloride derivative (CAS: 175671-43-9) exhibits enhanced solubility in aqueous media compared to the free base, making it preferable for intravenous formulations .

- The cis-(2R,4R) isomer (CAS: 1103929-18-5) demonstrates distinct conformational stability due to intramolecular hydrogen bonding between the hydroxyl and ester groups, which reduces metabolic degradation .

Substituent Effects

- Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate (CAS: 173943-92-5) incorporates a phenyl group that enhances π-π stacking interactions with biological targets, leading to superior antibacterial activity (IC₅₀: 12 µM against S. aureus) compared to unsubstituted piperidines .

- tert-Butyl-protected analogs (e.g., tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate) are less reactive toward hydrolysis, enabling their use in multi-step synthetic pathways .

Functional Group Modifications

- Replacement of the methyl ester with an ethyl group (as in CAS: 173943-92-5) increases lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

- Hydrochloride salts (e.g., CAS: 175671-43-9) offer better handling stability but require neutralization before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.